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Compound of Interest

Compound Name: Perfluoro-1,3-dimethylcyclohexane

Cat. No.: B1679598

Introduction

Perfluoro-1,3-dimethylcyclohexane (CAS No. 335-27-3), a fully fluorinated derivative of 1,3-
dimethylcyclohexane, is a perfluorocarbon (PFC) liquid characterized by its exceptional
chemical inertness and thermal stability.[1][2] With the chemical formula CsFs, this compound
is a colorless, odorless liquid with a high density and low surface tension.[1][2] Its unique
physicochemical properties make it a valuable material in a range of specialized applications,
including as a heat transfer fluid, a dielectric fluid, and a tracer gas. A critical parameter
governing its performance in these applications, as well as its environmental fate, is its vapor

pressure.

This technical guide provides a comprehensive overview of the vapor pressure of Perfluoro-
1,3-dimethylcyclohexane. It is intended for researchers, scientists, and drug development
professionals who require a deep understanding of this fundamental thermodynamic property.
This document will delve into the available experimental data, the theoretical underpinnings of
vapor pressure, the methodologies for its measurement, and the mathematical models used for

its prediction.

Physicochemical Properties of Perfluoro-1,3-
dimethylcyclohexane

A thorough understanding of the vapor pressure of a substance begins with its fundamental
physicochemical properties. These properties provide the context for its phase behavior and
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volatility.
Property Value Source
Chemical Formula CsFis [1][2]
Molecular Weight 400.06 g/mol [1]
Appearance Clear, colorless liquid [1112]
Boiling Point 101-102 °C (374.15-375.15 K) [3]
Melting Point -55 °C (218.15 K) [3]
Density 1.828 g/mL at 25 °C [3]
Enthalpy of Vaporization
(AHvap) 37.4 kJ/mol at 323 K [4]

The strong carbon-fluorine bonds in Perfluoro-1,3-dimethylcyclohexane are responsible for
its high thermal stability and chemical inertness.[2] These strong intermolecular forces also
influence its vapor pressure characteristics.

Vapor Pressure Data for Perfluoro-1,3-
dimethylcyclohexane

Experimentally determined vapor pressure data for Perfluoro-1,3-dimethylcyclohexane is not
extensively available in the public domain across a wide range of temperatures. However,
some key data points have been reported:

Temperature Temperature Vapor Vapor S
ource

(°C) (K) Pressure (kPa) Pressure (hPa)

25 298.15 4.8 48 [1]

25 298.15 4.72 47.2 [5]

The vapor pressure of a liquid is a strong function of temperature. As the temperature
increases, the kinetic energy of the molecules increases, leading to a higher rate of
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evaporation and consequently a higher vapor pressure.[6] This relationship is non-linear and is
governed by the thermodynamics of the liquid-vapor phase transition.

Theoretical Framework: The Clausius-Clapeyron
and Antoine Equations

The relationship between vapor pressure and temperature can be described by fundamental
thermodynamic principles. The Clausius-Clapeyron equation provides a theoretical basis for
this relationship, linking the enthalpy of vaporization (AHvap), temperature (T), and vapor
pressure (P):

Where:

e P1and P2 are the vapor pressures at temperatures T1 and Tz, respectively.
e AHvap is the molar enthalpy of vaporization.

e Ris the ideal gas constant (8.314 J/(mol-K)).

For practical applications, the semi-empirical Antoine equation is widely used to model the
vapor pressure of pure substances over a specific temperature range with a high degree of
accuracy.[2] The equation is expressed as:

Where:

e P is the vapor pressure.

e Tis the temperature.

e A, B, and C are empirical constants specific to the substance.

While the specific Antoine constants for Perfluoro-1,3-dimethylcyclohexane are not readily
available in the literature, constants for other perfluorinated compounds can be used for
comparative analysis and to illustrate the general trend. For example, the Antoine constants for
perfluoro-n-octane are A = 2.98034, B = 1200.037, and C = -77.078 (for P in bar and T in K).[1]
The absence of readily available Antoine constants for Perfluoro-1,3-dimethylcyclohexane
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highlights the need for further experimental investigation to enable accurate process modeling

and design.

Experimental Determination of Vapor Pressure

The accurate measurement of vapor pressure is crucial for obtaining reliable thermodynamic
data. Several experimental techniques are employed, each suited for different pressure ranges
and substance properties. The choice of method is critical and depends on the expected

volatility of the compound.

Experimental Workflow for Vapor Pressure Measurement
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Caption: A generalized workflow for the experimental determination of vapor pressure.
Step-by-Step Methodologies:

o Static Method:
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[e]

A purified and degassed sample of the liquid is placed in a thermostatted vessel
connected to a pressure measuring device.

[e]

The sample is allowed to reach thermal and phase equilibrium at a set temperature.

o

The pressure of the vapor in equilibrium with the liquid is directly measured.

[¢]

This method is suitable for a wide range of pressures and is considered a direct and
accurate technique.[7]

e Dynamic Method (Boiling Point Method):

o The liquid is heated, and the temperature at which it boils at a specific, controlled external
pressure is measured.

o At the boiling point, the vapor pressure of the liquid is equal to the external pressure.[6]

o By varying the external pressure, a series of corresponding boiling points can be
determined to construct a vapor pressure curve.

e Knudsen Effusion Method:

[¢]

This method is particularly suited for substances with very low vapor pressures.

[e]

A small amount of the sample is placed in a cell with a small orifice of known area.

o

The cell is placed in a vacuum, and the rate of mass loss of the sample due to effusion of
the vapor through the orifice is measured.

o

The vapor pressure can be calculated from the rate of effusion using the Hertz-Knudsen
equation.[8]

e Gas Saturation Method:

o A stream of an inert gas is passed through or over the liquid sample at a known flow rate
and temperature.

o The gas becomes saturated with the vapor of the substance.
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o The amount of vaporized substance carried by the gas is determined, typically by trapping
and weighing it.

o The partial pressure of the vapor, which is equal to the vapor pressure of the liquid, can
then be calculated.[8]

The selection of the appropriate method is paramount for obtaining accurate data. For a
compound like Perfluoro-1,3-dimethylcyclohexane with a moderate vapor pressure at
ambient temperatures, the static and dynamic methods are generally well-suited.

Data Modeling and Prediction

In the absence of extensive experimental data, thermodynamic models and estimation
methods can provide valuable insights into the vapor pressure behavior of a compound.

Thermodynamic Modeling

Advanced thermodynamic models, such as the Peng-Robinson or SAFT (Statistical Associating
Fluid Theory) equations of state, can be used to predict the vapor pressure of fluids. These
models require specific parameters for the substance of interest, which are often derived from a
limited set of experimental data, such as the critical properties and a few vapor pressure points.
While these models can provide good estimates, their accuracy is highly dependent on the
quality and availability of the input parameters.

Vapor Pressure Estimation

For many perfluorinated compounds, experimental data is sparse. In such cases, group
contribution methods can be employed to estimate vapor pressure. These methods are based
on the principle that the properties of a molecule can be estimated by summing the
contributions of its constituent functional groups. While powerful, the accuracy of these
methods for highly fluorinated compounds can be limited due to the unique electronic effects of
fluorine atoms.

Conclusion

The vapor pressure of Perfluoro-1,3-dimethylcyclohexane is a critical parameter for its
application in various scientific and industrial fields. While some experimental data is available,
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a comprehensive, temperature-dependent dataset and validated Antoine equation constants
are currently lacking in the public domain. This guide has provided an in-depth overview of the
known properties, the theoretical basis for vapor pressure, the established experimental
methodologies for its determination, and the approaches for its modeling and prediction.
Further experimental investigation is warranted to fully characterize the vapor pressure curve of
this important perfluorocarbon, which will enable more accurate process design, safety
assessments, and environmental modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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